Felinine, (+/-)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

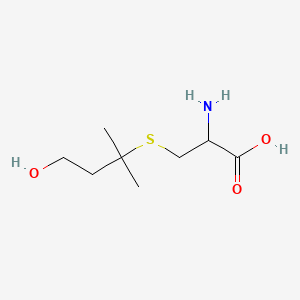

Felinine, also known as ®-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid, is an amino acid found in cat urine. It is a precursor to the putative cat pheromone and thiol called 3-mercapto-3-methylbutan-1-ol (MMB). Felinine is excreted by some Felidae species, including bobcats, Chinese desert cats, the kodkod, and domestic cats .

Métodos De Preparación

Felinine synthesis begins in the liver through a condensation reaction of glutathione and isopentenyl pyrophosphate to form 3-methylbutanolglutathionine (3-MBG). This compound is then converted to 3-methylbutanol-cysteinylglycine (MBCG) by γ-glutamyl transpeptidase (γ-GTP). Finally, MBCG is hydrolyzed to felinine and glycine by carboxylesterase 5A, or cauxin .

Análisis De Reacciones Químicas

Felinine undergoes various chemical reactions, including:

Oxidation: Felinine can be oxidized to form different derivatives.

Hydrolysis: The hydrolysis of MBCG to felinine and glycine is a key reaction in its biosynthesis.

Substitution: Felinine can undergo substitution reactions to form various derivatives, including N-acetylfelinine.

Aplicaciones Científicas De Investigación

Biochemical Properties of Felinine

Felinine (2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid) is characterized by its unique structure that includes a sulfur atom, which contributes to its distinctive odor profile. It is primarily excreted in the urine of domestic cats and is thought to play a role in territorial marking and communication among felids. The production of felinine is regulated by cauxin, a major urinary protein that hydrolyzes precursors into felinine .

2.1. Behavioral Studies

Felinine's role as a putative pheromone precursor makes it significant for understanding feline social behavior. Studies have shown that the levels of felinine can vary based on sex and reproductive status, with entire male cats excreting higher amounts compared to females and castrated males . This variation suggests that felinine may serve as a chemical signal during territorial disputes and mating behaviors.

2.2. Diagnostic Marker in Renal Disease

Recent research indicates that felinine levels in urine can serve as biomarkers for renal disease in cats. In cases of renal impairment, urinary excretion of felinine decreases while its precursors increase, suggesting that monitoring felinine could help in early diagnosis of kidney dysfunction . The stability of felinine at room temperature further enhances its potential as a practical diagnostic tool compared to traditional protein biomarkers .

Comparative Studies Across Breeds

A preliminary investigation into different domestic cat breeds revealed significant differences in the excretion rates of felinine relative to creatinine levels. Breeds such as Abyssinians and Sphynx exhibited higher ratios compared to long-haired breeds like Persians. This variation may be linked to metabolic differences influenced by hair growth, indicating a complex interaction between physical traits and biochemical processes .

Case Studies

Mecanismo De Acción

Felinine synthesis starts in the liver and involves several enzymatic reactions. The key enzymes include γ-glutamyl transpeptidase (γ-GTP) and carboxylesterase 5A (cauxin). These enzymes convert 3-MBG to MBCG and then to felinine and glycine. The high concentration of felinine in urine is regulated by testosterone levels .

Comparación Con Compuestos Similares

Felinine is unique due to its role in producing the strong odor in cat urine. Similar compounds include:

3-Mercapto-3-methylbutan-1-ol (MMB): A thiol derived from felinine.

N-Acetylfelinine: A derivative of felinine found in cat excrement.

Felinylglycine: Another derivative of felinine.

Felinine’s uniqueness lies in its specific role in cat biochemistry and its contribution to the characteristic odor of cat urine.

Propiedades

IUPAC Name |

2-amino-3-(4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFERABFGYYJODC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)SCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168639-57-4 |

Source

|

| Record name | Felinine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168639574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FELININE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38H7SG9W7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.